molecular formula C21H28O6 B12424722 16|A-Hydroxyprednisolone-d3

16|A-Hydroxyprednisolone-d3

Cat. No.: B12424722
M. Wt: 379.5 g/mol
InChI Key: SEKYBDYVXDAYPY-NKKUVLNISA-N
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Description

16|A-Hydroxyprednisolone-d3 is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a deuterated form of 16-alpha-hydroxyprednisolone, where three hydrogen atoms are replaced by deuterium. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 16|A-Hydroxyprednisolone-d3 involves several steps, starting from hydrocortisone. The process includes a 1,2-dehydrogenation reaction performed by Arthrobacter simplex, followed by a 16-alpha-hydroxylation reaction by Streptomyces roseochromogenes . The reaction conditions typically involve maintaining a pH of 6.0 and a temperature of 26°C .

Industrial Production Methods: Industrial production methods for this compound involve the use of advanced biotechnological processes. These methods ensure high regio- and stereo-specificity, which are crucial for the production of steroidal drugs . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 16|A-Hydroxyprednisolone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different metabolites, and it can also undergo reduction reactions to revert to its parent compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen donors, dehalogenation reagents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems .

Scientific Research Applications

16|A-Hydroxyprednisolone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and mechanisms of steroidal transformations. In biology, it serves as a tool to investigate the metabolic pathways of glucocorticoids. In medicine, it is used in the development of anti-inflammatory and immunosuppressive therapies . The compound is also used in the pharmaceutical industry for the production of various steroidal drugs .

Mechanism of Action

Comparison with Similar Compounds

16|A-Hydroxyprednisolone-d3 is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. Similar compounds include 16-alpha-hydroxyprednisolone, prednisolone, and hydrocortisone . These compounds share similar anti-inflammatory and immunosuppressive properties but differ in their metabolic stability and pharmacokinetic profiles.

Conclusion

This compound is a valuable compound in scientific research and pharmaceutical development. Its unique properties and wide range of applications make it an important tool for studying the mechanisms and effects of glucocorticoids.

Properties

Molecular Formula

C21H28O6

Molecular Weight

379.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,12,12-trideuterio-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1/i9D2,15D

InChI Key

SEKYBDYVXDAYPY-NKKUVLNISA-N

Isomeric SMILES

[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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